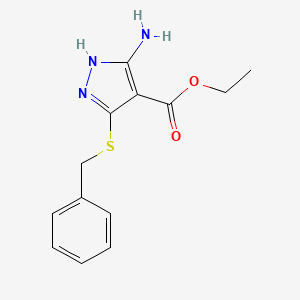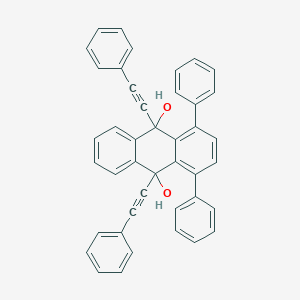
1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their operational simplicity and the availability of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often employ reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonium salts are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, such as its use in developing new drugs for treating neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels .
Comparison with Similar Compounds
Benzylpiperazine: Known for its stimulant properties and used recreationally.
Cyclizine: An antihistamine used to treat nausea and motion sickness.
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness: 1-Benzyl-4-isopropyl-2-phenylpiperazine dihydrochloride stands out due to its unique structural features, which confer specific pharmacological properties. Unlike other piperazine derivatives, it has a distinct combination of benzyl, isopropyl, and phenyl groups, making it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
98897-37-1 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-benzyl-2-phenyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C20H26N2/c1-17(2)21-13-14-22(15-18-9-5-3-6-10-18)20(16-21)19-11-7-4-8-12-19/h3-12,17,20H,13-16H2,1-2H3 |
InChI Key |
IHZLAOPHJVMECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
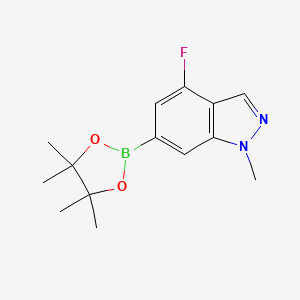
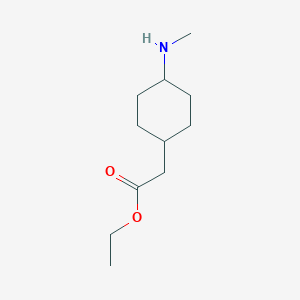
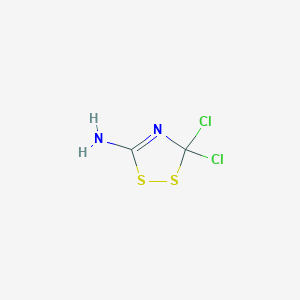
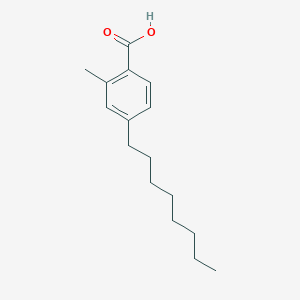
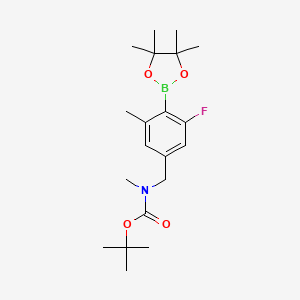
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
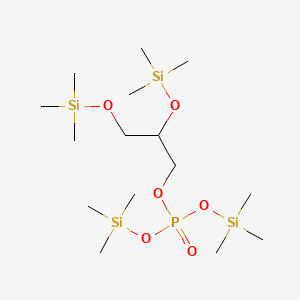
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)


